4-(2-Carboethoxyphenyl)-2-chloro-1-butene
Overview
Description
4-(2-Carboethoxyphenyl)-2-chloro-1-butene is a chemical compound that belongs to the class of phenyl butenes. This compound has garnered significant attention in the scientific community due to its potential applications in various fields of research and industry. Its unique structure, which includes a carboethoxy group and a chloro substituent on a butene backbone, makes it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Carboethoxyphenyl)-2-chloro-1-butene typically involves the reaction of 2-carboethoxyphenyl derivatives with appropriate chlorinating agents. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction of 2-carboethoxyphenyl bromide with 2-chlorobutene in the presence of a palladium catalyst and a base can yield the desired product . The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize similar synthetic routes but are optimized for higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Carboethoxyphenyl)-2-chloro-1-butene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the double bond or the chloro group can yield saturated or partially reduced products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at moderate temperatures.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid or potassium permanganate in solvents like dichloromethane or water.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of azido or thiol-substituted derivatives.
Oxidation: Formation of epoxides or hydroxylated products.
Reduction: Formation of saturated butene derivatives or dechlorinated products.
Scientific Research Applications
4-(2-Carboethoxyphenyl)-2-chloro-1-butene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Carboethoxyphenyl)-2-chloro-1-butene involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the carboethoxy group can undergo hydrolysis or other transformations. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-(2-Carboethoxyphenyl)-1-butene: Lacks the chloro substituent, making it less reactive in certain substitution reactions.
2-Carboethoxyphenyl isocyanate: Contains an isocyanate group instead of a butene backbone, leading to different reactivity and applications.
Uniqueness
4-(2-Carboethoxyphenyl)-2-chloro-1-butene is unique due to the presence of both a carboethoxy group and a chloro substituent on a butene backbone. This combination of functional groups provides a versatile platform for various chemical transformations and applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
ethyl 2-(3-chlorobut-3-enyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c1-3-16-13(15)12-7-5-4-6-11(12)9-8-10(2)14/h4-7H,2-3,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPDHPASFLXWRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1CCC(=C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641147 | |
Record name | Ethyl 2-(3-chlorobut-3-en-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-79-5 | |
Record name | Ethyl 2-(3-chlorobut-3-en-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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